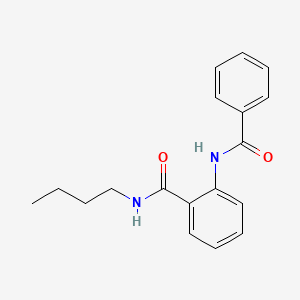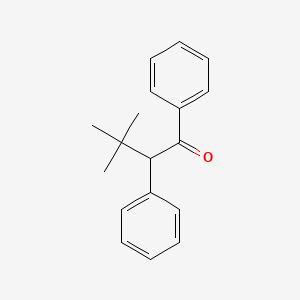![molecular formula C9H9N B14715295 3-Phenyl-1-azabicyclo[1.1.0]butane CAS No. 17945-94-7](/img/structure/B14715295.png)
3-Phenyl-1-azabicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-azabicyclo[110]butane is a structurally unique compound that belongs to the class of azabicyclo compounds It features a highly strained bicyclic structure with a nitrogen atom at one bridgehead
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . Another approach involves the formation of 1-azabicyclo[1.1.0]butane in situ, followed by deprotonation with sec-butyl lithium .
Industrial Production Methods
Industrial production methods for 3-Phenyl-1-azabicyclo[11 advancements in flow technology and continuous processing may offer potential routes for scalable production .
化学反应分析
Types of Reactions
3-Phenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts with sulfenyl and sulfinyl chlorides to form sulfenamides and sulfinamides, respectively.
Three-Component Reactions: It participates in three-component reactions with dimethyl dicyanofumarate and primary aromatic amines, yielding mixtures of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl lithium, sec-butyl lithium, sulfenyl chlorides, sulfinyl chlorides, dimethyl dicyanofumarate, and primary aromatic amines . Reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents such as THF and dichloromethane .
Major Products
Major products formed from reactions with this compound include sulfenamides, sulfinamides, azetidines, and various substituted fumarates and maleates .
科学研究应用
3-Phenyl-1-azabicyclo[1.1.0]butane has several scientific research applications:
作用机制
The mechanism of action of 3-Phenyl-1-azabicyclo[1.1.0]butane involves the strain-release reactions that occur due to the highly strained bicyclic structure. The compound’s reactivity is primarily driven by the cleavage of the central strained bond, leading to the formation of cyclobutanes or azetidines . These reactions often involve nucleophilic addition and ring-opening processes .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead.
Uniqueness
3-Phenyl-1-azabicyclo[1.1.0]butane is unique due to the presence of a phenyl group, which imparts additional reactivity and potential for functionalization compared to its non-phenylated counterparts . The compound’s highly strained structure and ability to participate in a wide range of chemical reactions make it a valuable tool in synthetic organic chemistry and medicinal chemistry .
属性
CAS 编号 |
17945-94-7 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
3-phenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2 |
InChI 键 |
HYSAJZJNEJKIMJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2(N1C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


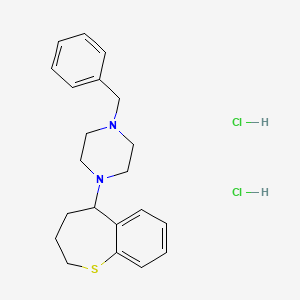

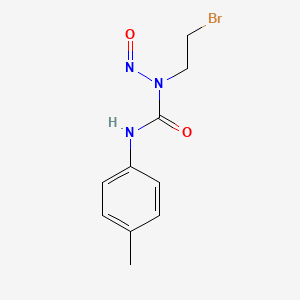
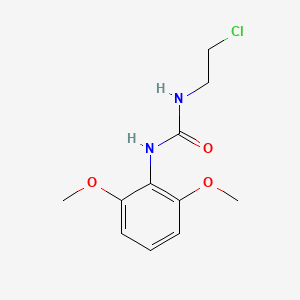


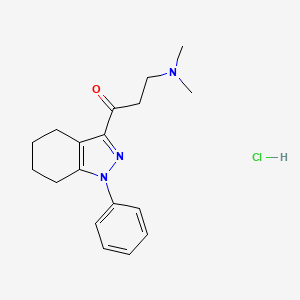
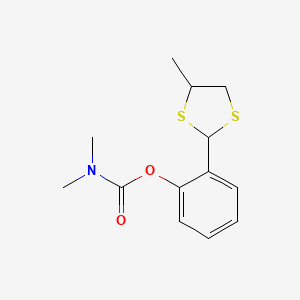

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
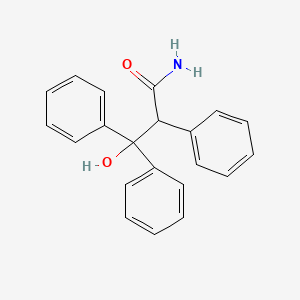
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
